Cas no 2090983-17-6 (2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid)

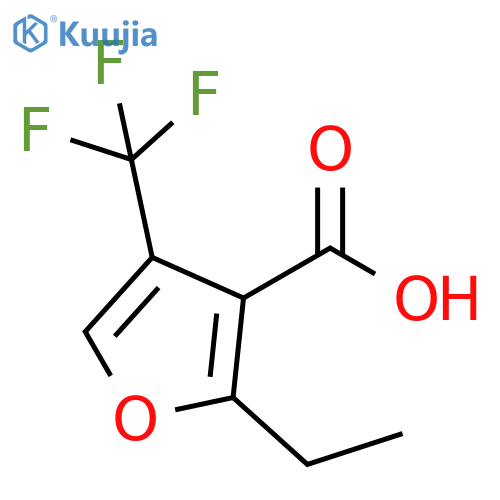

2090983-17-6 structure

商品名:2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid

CAS番号:2090983-17-6

MF:C8H7F3O3

メガワット:208.134593248367

CID:4636858

2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Furancarboxylic acid, 2-ethyl-4-(trifluoromethyl)-

- 2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid

-

- インチ: 1S/C8H7F3O3/c1-2-5-6(7(12)13)4(3-14-5)8(9,10)11/h3H,2H2,1H3,(H,12,13)

- InChIKey: SNWPUSQFIVOTNK-UHFFFAOYSA-N

- ほほえんだ: O1C=C(C(F)(F)F)C(C(O)=O)=C1CC

2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-370002-0.5g |

2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |

2090983-17-6 | 95.0% | 0.5g |

$546.0 | 2025-02-19 | |

| Enamine | EN300-370002-0.1g |

2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |

2090983-17-6 | 95.0% | 0.1g |

$241.0 | 2025-02-19 | |

| Enamine | EN300-370002-2.5g |

2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |

2090983-17-6 | 95.0% | 2.5g |

$1370.0 | 2025-02-19 | |

| Enamine | EN300-370002-0.25g |

2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |

2090983-17-6 | 95.0% | 0.25g |

$347.0 | 2025-02-19 | |

| Aaron | AR01BUJN-500mg |

2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |

2090983-17-6 | 95% | 500mg |

$776.00 | 2025-02-09 | |

| Aaron | AR01BUJN-10g |

2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |

2090983-17-6 | 95% | 10g |

$4160.00 | 2023-12-14 | |

| A2B Chem LLC | AW31319-500mg |

2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |

2090983-17-6 | 95% | 500mg |

$610.00 | 2024-04-20 | |

| A2B Chem LLC | AW31319-10g |

2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |

2090983-17-6 | 95% | 10g |

$3201.00 | 2024-04-20 | |

| 1PlusChem | 1P01BUBB-1g |

2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |

2090983-17-6 | 95% | 1g |

$812.00 | 2025-03-19 | |

| Aaron | AR01BUJN-250mg |

2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid |

2090983-17-6 | 95% | 250mg |

$503.00 | 2025-02-09 |

2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid 関連文献

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

2090983-17-6 (2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid) 関連製品

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量